1-[(Piperidin-4-yl)methoxy]isoquinoline
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Overview
Description
1-[(Piperidin-4-yl)methoxy]isoquinoline is a compound that features a piperidine ring attached to an isoquinoline moiety via a methoxy linker
Mechanism of Action
Target of Action
The compound “1-[(Piperidin-4-yl)methoxy]isoquinoline” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of “this compound”. Piperidine derivatives can act as agonists or antagonists at receptors, inhibitors or activators of enzymes, or modulators of ion channels . The isoquinoline moiety could also contribute to the compound’s mode of action .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds containing piperidine and isoquinoline moieties have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
Both piperidine and isoquinoline moieties are common in drugs and likely to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Piperidine derivatives have been found to have a variety of effects, including analgesic, antihistaminic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxy-substituted isoquinoline. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(Piperidin-4-yl)methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Na
Properties
IUPAC Name |
1-(piperidin-4-ylmethoxy)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCNZZPUYVLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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